

physical and chemical properties of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Cat. No.:	B1454271

[Get Quote](#)

An In-Depth Technical Guide to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

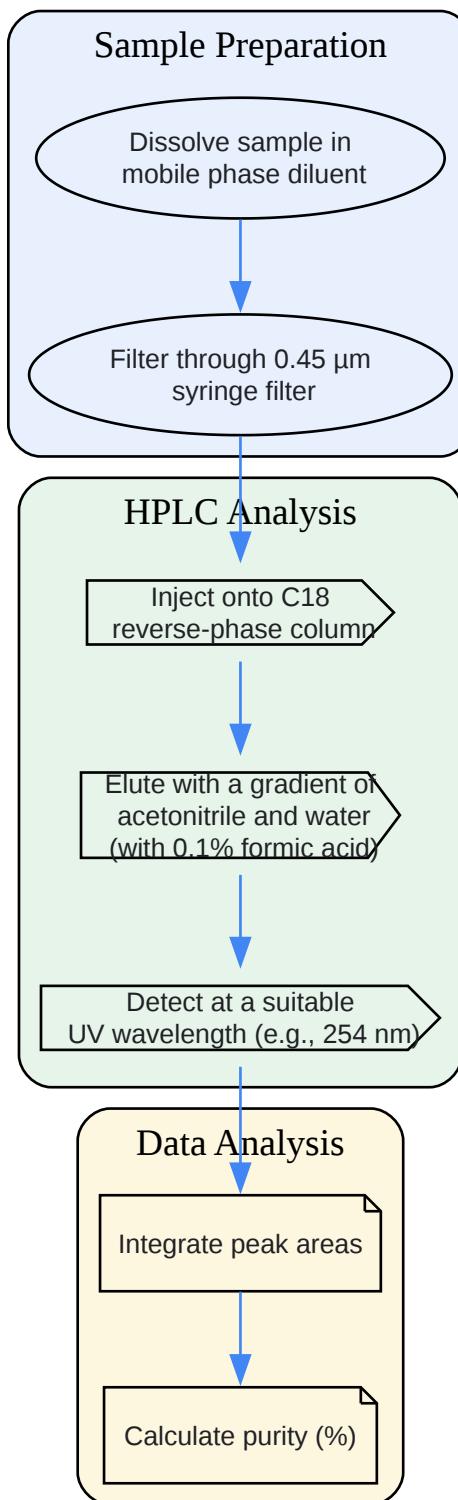
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties^{[1][2][3]}. The unique electronic and structural features of the quinoline nucleus allow for diverse functionalization,

enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate** (CAS Number: 1133115-95-3) is a derivative that combines several key pharmacophores: a chloro-substituted quinoline core, an acetamido group, and a methyl carboxylate. These features make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

While specific experimental data for **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate** is not extensively reported in the literature, its physicochemical properties can be predicted based on its structural similarity to related compounds.

Property	Predicted Value/Information	Rationale/Supporting Evidence
Molecular Formula	$C_{13}H_{11}ClN_2O_3$	Derived from the chemical structure.
Molecular Weight	278.70 g/mol	Calculated from the molecular formula.
Appearance	Likely a solid at room temperature.	Related compounds such as Methyl 4-chloroquinoline-6-carboxylate are solids[4].
Melting Point	Not available. Expected to be a solid with a defined melting point.	
Boiling Point	Not available. Likely to decompose at high temperatures.	
Solubility	Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.	The presence of the methyl ester and the chloroquinoline core suggests solubility in organic solvents.
Storage	Recommended storage at 2-8°C in a dry, well-sealed container.	Based on storage recommendations for similar quinoline derivatives[2][4].


Chemical Properties and Reactivity

The chemical reactivity of **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate** is dictated by its functional groups. The 4-chloro substituent on the quinoline ring is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of compounds for biological screening.

The methyl ester at the 2-position can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, further expanding the chemical space for structure-activity relationship (SAR) studies. The acetamido group at the 6-position is generally stable but can be hydrolyzed under harsh conditions.

Proposed Synthetic Pathway

A plausible synthetic route to **Methyl 6-acetamido-4-chloroquinoline-2-carboxylate** is outlined below. This pathway is based on established methodologies for the synthesis of quinoline derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454271#physical-and-chemical-properties-of-methyl-6-acetamido-4-chloroquinoline-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com